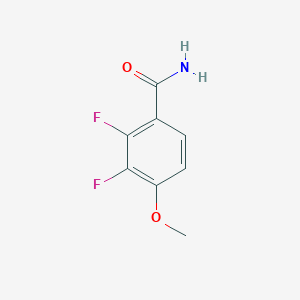

2,3-Difluoro-4-methoxybenzamide

Description

2,3-Difluoro-4-methoxybenzamide (CAS: 886500-67-0) is a fluorinated benzamide derivative characterized by a methoxy group at the para position and fluorine atoms at the ortho and meta positions of the benzene ring. This compound is primarily utilized in research and development (R&D) settings, as indicated by its inclusion in specialty chemical catalogs for bulk quotation requests .

Properties

IUPAC Name |

2,3-difluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQVQNWHYZQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397683 | |

| Record name | 2,3-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-67-0 | |

| Record name | 2,3-Difluoro-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzamide typically involves the reaction of 2,3-difluoro-4-methoxybenzoic acid with ammonia or an amine derivative under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed to produce 2,3-difluoro-4-methoxybenzoic acid and ammonia or an amine derivative.

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acid/base solutions.

Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.

Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed

Hydrolysis: 2,3-difluoro-4-methoxybenzoic acid.

Nucleophilic Substitution: Substituted benzamides with different nucleophiles.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2,3-Difluoro-4-methoxybenzamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including hydrolysis and nucleophilic substitution, allows chemists to modify its structure for specific applications.

Biological and Medicinal Applications

The compound exhibits significant biological activity, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against strains of Staphylococcus aureus, including drug-resistant variants. The minimal inhibitory concentration (MIC) has been reported as low as 0.5 to 1 µg/mL.

- Mechanism of Action : It has been shown to inhibit essential bacterial proteins such as FtsZ, which is crucial for bacterial cell division. This inhibition leads to filamentation and eventual cell lysis, making it a candidate for developing new antibacterial agents.

Material Science

In material science, this compound can be utilized in the production of specialty chemicals and materials due to its unique structural features that confer specific reactivity and stability.

Case Study 1: Inhibition of FtsZ Protein

A study demonstrated that this compound effectively inhibits the FtsZ protein in bacteria. This inhibition mechanism is critical for developing new antibacterial agents targeting bacterial cell division pathways.

Case Study 2: Comparative Analysis with Analog Compounds

In comparative studies involving various benzamide derivatives, those containing difluorobenzamide motifs exhibited superior antibacterial properties compared to their non-fluorinated counterparts. This highlights the importance of fluorination in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interaction with biological systems . The methoxy group can participate in hydrogen bonding, which may influence the compound’s solubility and interaction with biological targets .

Comparison with Similar Compounds

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Substituents : 2,3-dichlorophenyl group and 4-(ethoxymethoxy)benzamide.

- Functional Groups : Benzamide with ethoxymethoxy and chloro substituents.

- Application : Herbicide (pesticide) .

- Comparison : Unlike 2,3-Difluoro-4-methoxybenzamide, etobenzanid employs chlorine atoms for enhanced lipophilicity and persistence in environmental matrices. The ethoxymethoxy group may improve solubility compared to the simpler methoxy group in the target compound.

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Substituents: 2,4-difluorophenyl and 3-(trifluoromethyl)phenoxy-pyridine.

- Functional Groups : Pyridinecarboxamide with trifluoromethyl and fluorine substituents.

- Application: Herbicide (carotenoid biosynthesis inhibitor) .

- Comparison : Diflufenican’s pyridinecarboxamide core and trifluoromethyl group enhance its bioactivity and photostability compared to this compound’s simpler benzamide structure. Fluorine atoms in both compounds likely reduce metabolic degradation.

3-Fluoro-4-(trifluoromethoxy)benzyl Alcohol (CAS: 886498-99-3)

- Substituents : 3-fluoro and 4-(trifluoromethoxy) groups.

- Functional Groups : Benzyl alcohol with trifluoromethoxy substituent.

Functional Group and Application Analysis

Key Observations :

- Fluorine vs.

- Methoxy vs. Trifluoromethoxy : The methoxy group in the target compound is less electron-withdrawing and hydrophobic compared to trifluoromethoxy groups in analogues like 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol, impacting solubility and target binding .

- Benzamide vs. Pyridinecarboxamide : Diflufenican’s heterocyclic core likely enhances its binding affinity to biological targets compared to simpler benzamides .

Research Findings and Implications

For example:

Biological Activity

2,3-Difluoro-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The chemical structure of this compound features two fluorine atoms positioned at the 2 and 3 positions of the benzene ring, along with a methoxy group at the 4 position. This unique substitution pattern influences its chemical reactivity and biological profile.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two fluorine atoms at different positions | Distinct substitution leading to unique properties |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's pyrrolidine ring and difluoromethoxybenzamide moiety enhance its binding affinity and selectivity, which may modulate the activity of its targets, leading to various biological effects.

Key Molecular Interactions

- Enzyme Inhibition : The compound has been shown to inhibit essential bacterial cell division proteins like FtsZ, which is crucial for bacterial growth and replication.

- Hydrophobic Interactions : Molecular docking studies reveal strong hydrophobic interactions between the difluoroaromatic ring and key residues in the target proteins, enhancing its inhibitory effects .

Biological Activity

Research indicates that this compound exhibits significant antibacterial activity against strains of Staphylococcus aureus, including drug-resistant variants. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 0.5 to 1 µg/mL .

Antimicrobial Activity

A study focused on various derivatives of difluorobenzamides highlighted that those with fluorination showed improved activity against S. aureus. The presence of fluorine atoms enhances metabolic stability and alters electronic properties, which are beneficial for antimicrobial efficacy .

Case Studies

- Inhibition of FtsZ Protein : A study demonstrated that this compound effectively inhibits FtsZ protein, leading to filamentation in bacteria and eventual cell lysis. This mechanism is critical in developing new antibacterial agents .

- Comparative Analysis with Analog Compounds : In a comparative study involving various benzamide derivatives, it was found that those containing difluorobenzamide motifs exhibited superior antibacterial properties compared to their non-fluorinated counterparts .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-difluoro-4-methoxybenzamide, and how can reaction yields be optimized?

- Methodology : A two-step approach is typically employed:

Substituted Benzaldehyde Reaction : React 2,3-difluoro-4-methoxybenzaldehyde with a hydrazide derivative (e.g., 4-amino-triazole) in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours).

Purification : Evaporate solvent under reduced pressure, filter the solid product, and recrystallize using ethanol/water mixtures to enhance purity .

- Yield Optimization : Use DMSO as a solvent for intermediates to improve solubility during reflux (18 hours). Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1 aldehyde to hydrazide) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>95% target peak area).

- NMR : Confirm substituent positions via <sup>1</sup>H NMR (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and <sup>19</sup>F NMR for fluorine environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzamide analogs?

- Case Study : Evidence from similar compounds (e.g., 3,4-difluoro-N-(tetrahydrobenzooxazepinyl)benzamide) shows conflicting enzyme inhibition results.

- Approach : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to verify IC50 consistency. Use molecular docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., HDACs) and validate hypotheses .

- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC calibration) and solvent effects (DMSO vs. saline) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to evaluate logP (target <3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition risks.

- Quantum Mechanics : Calculate electrostatic potential maps (Gaussian 09) to identify sites for fluorination or methoxy group modifications that improve membrane permeability .

Q. What experimental protocols are recommended for studying metabolic stability of this compound in vitro?

- Liver Microsome Assay :

Incubate the compound (10 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4).

Terminate reactions at 0, 15, 30, and 60 minutes using acetonitrile.

Quantify parent compound degradation via LC-MS/MS (MRM transitions specific to molecular ion [M+H]<sup>+</sup>).

- Data Interpretation : Calculate half-life (t1/2) using first-order kinetics. Compare with positive controls (e.g., verapamil) to assess metabolic liability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.